2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol
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Overview
Description
2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol is an organic compound with the molecular formula C13H22O and a molecular weight of 194.31 g/mol . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with methyl groups and a propanol side chain. It is commonly used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol typically involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with a suitable methylating agent under controlled conditions . The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced separation techniques, such as distillation or chromatography, ensures the isolation of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halides or esters.
Scientific Research Applications
2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2,6,6-Trimethylcyclohex-2-en-1-one: Shares a similar cyclohexene ring structure but lacks the propanol side chain.
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl): Another compound with a similar cyclohexene ring but different functional groups.
Uniqueness: 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol is unique due to its specific combination of a cyclohexene ring and a propanol side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals .
Properties
CAS No. |
94201-24-8 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(3E)-2-methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propan-1-ol |
InChI |
InChI=1S/C13H22O/c1-10(9-14)8-12-11(2)6-5-7-13(12,3)4/h6,8,10,14H,5,7,9H2,1-4H3/b12-8- |
InChI Key |
RVYMPTPRZXBDOF-WQLSENKSSA-N |
Isomeric SMILES |
CC\1=CCCC(/C1=C\C(C)CO)(C)C |
Canonical SMILES |
CC1=CCCC(C1=CC(C)CO)(C)C |
Origin of Product |
United States |
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